3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide
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Overview
Description
“3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . The compound contains methoxy groups (-OCH3), which are electron-donating groups, and a phenoxy group (-OPh), which is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the functional groups and the connectivity of the atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be predicted include its solubility in various solvents, its melting point, and its spectral properties .Scientific Research Applications
Antioxidant Activity
Benzamides, including 3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide, have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelating agents, helping to neutralize harmful free radicals in the body .
Antibacterial Activity
These compounds have also been shown to have antibacterial properties . They can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for the development of new antibacterial drugs .
Antihypertensive Drugs
N-(4-phenoxyphenyl)benzamide derivatives, such as compound 20l, have been developed as potent inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase) . Abnormal activation of the WNK-OSR1/SPAK-NCC cascade results in salt-sensitive hypertension, and inhibitors of this cascade are candidates for antihypertensive drugs .
Cancer Treatment
Benzamides have been widely used in the treatment of cancer . They can inhibit the growth of cancer cells and have been used in the development of anti-tumor drugs .
Industrial Applications
Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-19-12-15(13-20(14-19)25-2)21(23)22-16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMCFXERUDDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide |
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